molecular formula C10H19N3 B13318763 tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B13318763
M. Wt: 181.28 g/mol
InChI Key: FBIFQVUMHSDBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a chemical intermediate designed for research and development applications. Compounds featuring pyrazole and amine functionalities are highly valued in medicinal chemistry and drug discovery for their versatility as synthetic building blocks . The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, including anti-inflammatory agents and anticancer therapies such as Encorafenib . The structure of this amine, incorporating a tert-butyl group and an ethyl-substituted pyrazole, suggests potential utility in the synthesis of more complex molecules. Researchers can leverage this compound to develop new ligands for catalysis, novel pharmaceutical candidates, or functional materials. Its reactive amine group allows for further derivatization, making it a versatile precursor in organic synthesis . As with all compounds of this class, thorough characterization (e.g., by NMR, FT-IR, and HRMS) is recommended upon receipt and prior to use in experimental procedures . Please note : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H19N3/c1-5-13-9(6-7-12-13)8-11-10(2,3)4/h6-7,11H,5,8H2,1-4H3

InChI Key

FBIFQVUMHSDBJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with β-Ketonitriles

One of the most versatile routes for synthesizing 5-aminopyrazoles, which are precursors to the target compound, involves the condensation of hydrazines with β-ketonitriles. This method is well-documented and allows for structural modifications at the 1-ethyl and 5-position substituents.

Reaction Scheme:

Hydrazine derivative + β-ketonitrile → 5-Aminopyrazole

Key Points:

  • The process typically involves refluxing hydrazines with β-ketonitriles in ethanol or acetic acid.
  • The reaction conditions are optimized at elevated temperatures (~100-150°C).
  • The resulting pyrazoles can be further functionalized at the 1-position with tert-butyl groups via alkylation.

Alkylation of Pyrazole Derivatives

The introduction of the tert-butyl group at the 1-position can be achieved through nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol derivatives under basic conditions.

Reaction Conditions:

  • Use of potassium carbonate or sodium hydride as base.
  • Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction temperature typically ranges from room temperature to 80°C.

Example:

Pyrazole with free NH + tert-butyl halide (e.g., tert-butyl bromide) → tert-Butylpyrazole

Formation of the Methylene Linkage

The methyl linkage at the 5-position, connecting the pyrazole to the amine group, can be introduced via Mannich-type reactions or through alkylation with formaldehyde derivatives.

Method:

  • Reacting the pyrazole with formaldehyde and ammonia or primary amines under acidic or basic catalysis to form the methylaminomethyl substituent.

Specific Synthesis Pathways for the Target Compound

Route via Pyrazole Nucleophilic Substitution

Step 1: Synthesize 1-ethyl-1H-pyrazole-5-carboxaldehyde via condensation of ethyl hydrazine derivatives with appropriate diketones or aldehydes.

Step 2: Alkylate the 5-position with formaldehyde to generate the methyl linkage.

Step 3: N-alkylate the pyrazole with tert-butyl halide to introduce the tert-butyl group at the nitrogen.

Step 4: Reduce or modify the aldehyde to obtain the methylamine functionality, yielding tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine .

Route via Reductive Amination

Step 1: Prepare 1-ethyl-1H-pyrazol-5-carboxaldehyde.

Step 2: React with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst to form the methylamine linkage.

Step 3: Purify the product through chromatography.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Hydrazine condensation Hydrazines + β-ketonitriles Ethanol, acetic acid 100-150°C, reflux Versatile, broad scope Requires purification of intermediates
Alkylation with tert-butyl halide Pyrazole derivatives tert-Butyl bromide/iodide DMSO or DMF, 60-80°C Direct introduction of tert-butyl Possible over-alkylation
Mannich-type reaction Pyrazole + formaldehyde + amine Formaldehyde, base Room temp to 80°C Mild conditions Selectivity issues
Reductive amination Pyrazole aldehyde + tert-butylamine NaBH3CN, catalytic hydrogenation Mild to moderate High selectivity Requires pre-formed aldehyde

Critical Analysis and Research Insights

  • Versatility & Scope: The condensation of hydrazines with β-ketonitriles remains the most adaptable method, allowing for diverse substitutions at the 5-position, including methyl and ethyl groups, which are precursors to the target compound.
  • Functional Group Compatibility: Alkylation methods are sensitive to steric hindrance, especially with bulky tert-butyl groups, necessitating optimized reaction conditions.
  • Recent Advances: Novel synthetic strategies involve the use of microwave-assisted reactions to accelerate formation and improve yields, as well as catalytic systems for selective N-alkylation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Features:

  • Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 1-Ethyl substituent : Provides steric hindrance and modulates the electronic environment of the pyrazole.
  • tert-Butyl group : Enhances lipophilicity and stability, influencing solubility and pharmacokinetic properties.
  • Methylene linker : Connects the amine to the pyrazole, allowing rotational flexibility.

Physicochemical Properties:

  • Molecular formula : Estimated as C₁₁H₂₁N₃ (based on substituent analysis).
  • Molecular weight : ~195.3 g/mol.
  • Lipophilicity : High due to the tert-butyl group, suggesting moderate water solubility and enhanced membrane permeability.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, focusing on substituent variations, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-Based Amines

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications References
This compound 1-Ethyl (pyrazole), tert-butyl (amine) ~195.3 Reductive amination (hypothetical) Pharmaceutical intermediates N/A
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 1-Methyl (pyrazole), 4-methoxybenzyl (amine) 273.36 Solvent-free condensation/reductive amination Drug discovery (heterocyclic scaffolds)
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine 1-tert-Butyl (pyrazole), 3-methyl (pyrazole) 153.23 Trifluoroacetic acid-mediated cyclization Ligand synthesis, catalysis
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine 2-Nitrophenyl (pyrazole), tert-butyl (pyrazole) 260.29 Single-pot imine formation Anticancer research (structural studies)
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 2,4-Dichlorophenyl (pyrazole), tert-butyl (pyrazole) 284.18 Nucleophilic aromatic substitution Agrochemicals (pesticide intermediates)
(1-ethyl-1H-pyrazol-5-yl)methylamine 1-Ethyl (pyrazole), 3-isopropoxypropyl (amine) 261.79 Alkylation/amination Material science (surfactants)

Structural Variations and Electronic Effects

  • Alkyl vs. Aryl Substituents :

    • Compounds with alkyl groups (e.g., methyl, ethyl) exhibit enhanced solubility in organic solvents compared to aryl-substituted analogs (e.g., 2-nitrophenyl, 2,4-dichlorophenyl) .
    • Aryl groups introduce π-π stacking interactions, which are critical in biological target binding (e.g., kinase inhibitors in ) .

Spectroscopic and Crystallographic Insights

  • X-ray Diffraction :
    • Single-crystal studies () confirm the planar geometry of pyrazole rings and intermolecular hydrogen bonding in aryl-substituted derivatives .
  • NMR and Mass Spectrometry :
    • ¹H/¹³C NMR data () consistently show pyrazole proton resonances at δ 5.5–6.5 ppm and tert-butyl signals at δ 1.2–1.4 ppm .

Biological Activity

Introduction

tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and case studies that highlight its pharmacological profiles.

Chemical Structure and Synthesis

The compound features a tert-butyl group linked to a pyrazole ring, known for its diverse biological activities. The synthesis of this compound typically involves:

  • Reagents : Common reagents include various electrophiles and catalysts.
  • Methods : Synthetic routes often employ solvent-free conditions or one-pot reactions to enhance yield and purity.

Table 1: Synthesis Overview

StepDescription
1Combine tert-butyl amine with ethyl pyrazole under controlled conditions.
2Use palladium catalysts for reduction reactions.
3Purify the product using chromatography techniques.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For example, compounds containing the pyrazole structure have been shown to inhibit cell proliferation in various cancer types:

  • Breast Cancer : The compound demonstrated cytotoxic effects on MDA-MB-231 cells, enhancing caspase-3 activity, which is crucial for apoptosis induction .
  • Lung Cancer : In vitro tests indicated effective inhibition of A549 cell growth with an IC50 value of approximately 26 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest it may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential against conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : Inhibition of microtubule assembly has been noted, indicating potential use as a microtubule-destabilizing agent.
  • Receptors : The compound's structure allows it to bind effectively to receptors involved in signaling pathways related to inflammation and cancer progression .

Case Study 1: Antitumor Activity in Breast Cancer

A study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results showed:

  • Caspase Activation : Increased caspase activity was observed at concentrations of 10 µM.
  • Morphological Changes : Significant morphological alterations in treated cells were noted, indicative of apoptosis.

Case Study 2: Inhibition of Lung Cancer Growth

Another investigation focused on the compound's impact on A549 lung cancer cells:

  • Growth Inhibition : An IC50 value of 26 µM was determined, showcasing its potential as an anticancer agent.
  • Cell Cycle Arrest : The compound induced cell cycle arrest at the SubG1 phase, further supporting its role in apoptosis .

Q & A

Q. What are the established synthetic pathways for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, and what key parameters influence yield and purity?

Synthesis typically involves alkylation of pyrazole precursors (e.g., 1-ethyl-1H-pyrazole) followed by coupling with tert-butylamine derivatives. Key parameters include solvent polarity (DMF enhances nucleophilicity), catalyst choice (e.g., palladium for cross-couplings), and temperature control (60–80°C minimizes side reactions). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm successful synthesis?

  • 1H/13C NMR : Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm; methylene bridges (N-CH2) resonate at δ 3.8–4.2 ppm.
  • IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass spectrometry : Molecular ion peak [M+H]+ at m/z 223.3.
  • X-ray crystallography (SHELX) : Resolves stereochemistry and confirms bond angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against E. coli or S. aureus.
  • Cytotoxicity : MTT assay using HeLa or HEK293 cell lines. Include positive controls (e.g., doxorubicin) for validation .

Q. How is the purity of the compound assessed, and what impurities are commonly observed?

  • HPLC/MS : Detects unreacted precursors (e.g., tert-butylamine) or dealkylated byproducts.
  • Recrystallization : Ethanol/water (7:3) removes polar impurities.
  • NMR integration : Quantifies residual solvents (e.g., DMSO-d6) .

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmosphere (N2 or Ar) at -20°C in amber vials. Use desiccants (silica gel) to prevent hydrolysis. Monitor stability via periodic HPLC .

Advanced Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Optimize stoichiometry (1:1.2 molar ratio of pyrazole to tert-butylamine).
  • Employ coupling agents (EDCI/HOBt) or microwave-assisted synthesis (100°C, 30 min).
  • Purify via preparative HPLC with acetonitrile/water (0.1% TFA) .

Q. What strategies resolve contradictory biological activity data across assays?

  • Validate assay conditions: Adjust pH (7.4), temperature (37°C), and incubation time (24–48 h).
  • Use orthogonal methods: Compare enzyme inhibition (IC50) with cellular viability (MTT).
  • Analyze metabolites via LC-MS to identify degradation pathways .

Q. How does the tert-butyl group influence pharmacokinetics compared to other alkyl substituents?

  • Lipophilicity : tert-butyl increases logP (2.1 vs. 1.5 for methyl), enhancing membrane permeability.
  • Solubility : Reduced aqueous solubility (0.5 mg/mL in PBS) compared to hydrophilic analogs.
  • Metabolic stability : tert-butyl resists oxidative metabolism better than isopropyl .

Q. How can computational methods predict binding affinity to target enzymes?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases).
  • MD simulations (AMBER) : Assess binding stability over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity with IC50 values .

Q. What experimental approaches elucidate the role of the ethyl group in receptor interactions?

  • Synthesize analogs with methyl/propyl groups and test via competitive binding assays.
  • X-ray crystallography (SHELX) : Resolve ligand-protein complexes to map steric interactions .

Q. How are enantiomeric purity challenges addressed for chiral derivatives?

  • Chiral catalysts : Use (R)-BINAP in asymmetric syntheses.
  • Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column (hexane/iPrOH).
  • X-ray : Confirm absolute configuration of resolved enantiomers .

Comparative Data and Structural Analysis

Q. How do substitution patterns on the pyrazole ring influence biological activity?

SubstituentBiological Activity (IC50)Key Feature
4-Fluorophenyl12 nM (Kinase inhibition)Enhanced electron-withdrawing
1,3-Dimethyl45 nM (Antimicrobial)Increased steric bulk
5-Fluoro-3-methyl8 nM (Anti-inflammatory)Improved metabolic stability
Structural analogs with fluorophenyl or dimethyl groups show enhanced potency due to electronic and steric effects .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

  • Exotherm control : Use jacketed reactors with cooling loops.
  • Solvent recovery : Distill DMF under reduced pressure (50 mbar, 80°C).
  • PAT : Implement inline FTIR for real-time reaction monitoring .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from tautomerism; use 2D NMR (COSY, HSQC) for resolution .
  • SHELX Refinement : For crystallography, refine hydrogen positions using riding models and isotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.